dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 339112-94-6
VCID: VC6418577
InChI: InChI=1S/C16H14FNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3
SMILES: COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)F
Molecular Formula: C16H14FNO4S
Molecular Weight: 335.35

dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

CAS No.: 339112-94-6

Cat. No.: VC6418577

Molecular Formula: C16H14FNO4S

Molecular Weight: 335.35

* For research use only. Not for human or veterinary use.

dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate - 339112-94-6

Specification

CAS No. 339112-94-6
Molecular Formula C16H14FNO4S
Molecular Weight 335.35
IUPAC Name dimethyl 5-(4-fluorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Standard InChI InChI=1S/C16H14FNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3
Standard InChI Key SJKDGTMOKHTUOV-UHFFFAOYSA-N
SMILES COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Characterization

The molecular formula of dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c] thiazole-6,7-dicarboxylate is C22H18FNO4S, corresponding to a molecular weight of 411.45 g/mol . Its stereochemistry is defined by the (3R)-configuration at the thiazole-pyrrolo junction, as confirmed by chiral synthesis and X-ray crystallography of analogous compounds . Key identifiers include:

PropertyValue
SMILESc1(c(c(-c2ccc(cc2)F)[n]2c1CS[C@@]2(c1ccccc1)[H])C(=O)OC)C(=O)OC
InChIKeyNBQRDLFDOJOQQG-HXUWFJFHSA-N
Exact Mass411.094057 g/mol
SPLASH Identifiersplash10-01t9-0379400000-b2c0b3722b6d

The compound’s bicyclic framework consists of a thiazole ring fused to a pyrrolidine moiety, with a 4-fluorophenyl group at position 5 and methyl ester groups at positions 6 and 7. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the fluorophenyl protons (δ 7.25–7.75 ppm), ester carbonyls (δ 165–170 ppm in 13C NMR), and the thiazole sulfur environment .

Synthetic Methodology

The synthesis of this compound follows a 1,3-dipolar cycloaddition strategy, leveraging the reactivity of münchnone intermediates derived from thiazolidine precursors (Scheme 1) . Key steps include:

  • Thiazolidine Formation: L-cysteine reacts with 4-fluorobenzaldehyde to generate a diastereomeric mixture of thiazolidine-4-carboxylic acids.

  • N-Acylation: Treatment with acetic anhydride selectively yields N-acetyl-thiazolidine-4-carboxylic acid with 2R,4R-configuration.

  • Cycloaddition: Reaction with dimethyl acetylenedicarboxylate (DMAD) under thermal conditions produces the pyrrolo[1,2-c]thiazole core via elimination of CO2.

  • Esterification: Final methylation of carboxylic acid intermediates completes the diester functionality.

This route achieves moderate yields (35–69%) and high enantiomeric purity, critical for biological activity .

Structural and Electronic Features

The compound’s bioactivity is attributed to its three-dimensional π-conjugated system and hydrogen-bonding capacity from ester groups. Density functional theory (DFT) calculations on analogous structures suggest that the 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the thiazole ring and facilitating interactions with biological targets like the p53 protein . Crystallographic data from related compounds (e.g., C29H25FN6S) reveal planar aromatic systems and intermolecular C–H···O interactions, which may influence solubility and crystal packing .

Pharmacological Properties

Anticancer Activity

In HCT116 colorectal cancer cells, the compound demonstrates p53-dependent cytotoxicity, with an IC50 of 4.43 μM in p53+/+ cells versus 32.50 μM in p53−/− cells . This selectivity aligns with its role in stabilizing wild-type p53, triggering apoptosis via mitochondrial pathways. Comparative studies show that:

  • Hydroxymethyl derivatives (e.g., 4a) retain activity but exhibit reduced potency.

  • Sulfur oxidation to sulfone derivatives abolishes activity, underscoring the thiazole sulfur’s role in target binding.

Selectivity and Toxicity

The compound shows minimal cytotoxicity in non-malignant colon cells (IC50 > 100 μM), suggesting a favorable therapeutic index. Molecular docking studies propose interactions with p53’s DNA-binding domain, particularly through the fluorophenyl and ester moieties .

Comparative Analysis with Analogues

Modifications to the pyrrolo-thiazole scaffold significantly alter bioactivity:

DerivativeStructural ChangeIC50 (μM) in HCT116 p53+/+
Parent compoundNone4.43
3-Methyl analogueMethyl at position 312.70
Sulfone derivativeS→SO2 oxidation>50
Bis(hydroxymethyl)Esters → hydroxymethyls8.90

The 4-fluorophenyl group is essential for activity, as its replacement with bulkier substituents (e.g., naphthyl) reduces potency by 5–10 fold .

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